1,5-Dimethylpyrrolidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTCGHJSSSKJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,5 Dimethylpyrrolidine 2 Carboxylic Acid and Its Analogs
Classical and Contemporary Synthetic Routes
The construction of the 1,5-dimethylpyrrolidine-2-carboxylic acid framework can be achieved through several strategic pathways, each with distinct advantages. These routes include building the heterocyclic system from simpler, non-cyclic molecules, direct functionalization of a pre-existing pyrrolidine (B122466) ring, and the chemical modification of functionalized pyrrolidine intermediates.
Multi-Step Approaches from Simpler Precursors
The synthesis of substituted pyrrolidines often begins with acyclic or alternative cyclic precursors, which are transformed through a sequence of reactions to form the desired five-membered ring.
One classical approach involves the reductive amination of a γ-keto acid or its ester. For instance, the synthesis of 1,5-dimethyl-2-pyrrolidone, a close analog and potential precursor, is accomplished by the catalytic hydrogenation of levulinic acid in the presence of aqueous methylamine (B109427) and a Raney nickel catalyst. orgsyn.org This reaction proceeds at elevated temperature and pressure, yielding the corresponding lactam (a cyclic amide), which can then be subjected to further transformations to introduce the carboxylic acid group. orgsyn.org
Another powerful multi-step strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. osaka-u.ac.jp This method is highly effective for constructing the pyrrolidine ring with a wide range of substitution patterns and offers excellent stereoselectivity. osaka-u.ac.jpnih.gov Similarly, intramolecular cyclization reactions, such as the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds, are recognized as powerful methods for efficiently building the pyrrolidine core. osaka-u.ac.jpnih.gov
More contemporary methods include the intramolecular amidomercuration of an unsaturated amide. For example, N-alkenyl amides can be treated with mercuric acetate (B1210297) followed by reductive demercuration with sodium borohydride (B1222165) to yield the cyclized pyrrolidine product. acs.org The synthesis of trans-2,5-dimethylpyrrolidine has been demonstrated using this approach, starting from a derivative of 4-pentenylamine. acs.org
The use of naturally occurring chiral molecules, or the "chiral pool," is also a common strategy. L-proline, an amino acid, serves as a versatile starting material. For example, a practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile begins with the N-acylation of L-proline with chloroacetyl chloride. The carboxylic acid moiety of the resulting product is then converted to a carboxamide, which is subsequently dehydrated to the nitrile. beilstein-journals.org This nitrile can be hydrolyzed to the desired carboxylic acid.
| Starting Material | Key Reagents/Reaction Type | Product | Yield | Reference |
| Levulinic acid | Methylamine, H₂, Raney Nickel | 1,5-Dimethyl-2-pyrrolidone | 74–77% | orgsyn.org |
| L-proline | 1. Chloroacetyl chloride; 2. Conversion to amide; 3. Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | N/A | beilstein-journals.org |
| N-Carbomethoxy-4-pentenylamine | 1. Hg(OAc)₂; 2. NaBH₄ | N-(Carbomethoxy)-2-methylpyrrolidine | 90-98% | acs.org |
Direct Carboxylation Protocols for Pyrrolidine Cores
Directly introducing a carboxyl group onto a pre-formed pyrrolidine ring represents a more atom-economical approach. This is often achieved by generating a carbanion at the C-2 position, which is then quenched with carbon dioxide. The lithiation of N-protected pyrrolidines, particularly using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like sparteine, can generate an organolithium species. This intermediate can then react with CO₂ to form the corresponding lithium carboxylate, which upon acidic workup yields the pyrrolidine-2-carboxylic acid. While many methods involving lithiation of N-protected pyrrolidines proceed via dynamic thermodynamic resolution for asymmetric deprotonation, the fundamental transformation remains a key strategy. rsc.org
A patent describes a method for preparing pyrrolidine-2-carboxylic acid derivatives where an N-protected pyrrolidine can be alkylated. google.com Conversely, this suggests that a deprotonated N-protected pyrrolidine could be trapped with an electrophile like CO₂. The challenge in such approaches is often controlling the regioselectivity of the deprotonation, especially in the presence of multiple potentially acidic protons.
| Pyrrolidine Substrate | Key Steps | Product | Comments | Reference |
| N-protected pyrrolidine | 1. Deprotonation (e.g., with s-BuLi/sparteine); 2. Reaction with CO₂; 3. Acidic workup | N-protected pyrrolidine-2-carboxylic acid | Method can be used for asymmetric synthesis. | rsc.org |
Transformation of Hydroxypyrrolidine Intermediates
Hydroxylated pyrrolidines are valuable and readily available intermediates, often derived from the chiral pool, for the synthesis of more complex analogs. nih.gov Commercially available Boc-protected trans-4-hydroxy-L-proline is a common starting point for synthesizing various precursors. mdpi.com The synthetic sequence typically involves esterification of the carboxylic acid, followed by oxidation of the hydroxyl group to a ketone using reagents like Dess-Martin periodinane or by TEMPO-catalyzed oxidation. mdpi.com This resulting ketoproline derivative is a versatile intermediate that can undergo further modifications at the C-4 position while the C-2 carboxylic acid ester is carried through the synthesis. mdpi.com
Another strategy involves using a pyrrolidine precursor where a hydroxyl group is strategically positioned for later conversion. For example, a hydroxyethylpyrrolidine derivative can be synthesized via the Arndt–Eistert reaction, which homologates a carboxylic acid. mdpi.com This alcohol can then be transformed into other functional groups as needed for building the final target molecule. mdpi.com
| Intermediate | Transformation | Reagents | Application | Reference |
| Boc-protected trans-4-hydroxy-L-proline | Esterification, then Oxidation | 1. 2-tert-butyl-1,3-diisopropylisourea; 2. TEMPO | Synthesis of ketoproline 55, a precursor for drugs like Glecaprevir. | mdpi.com |
| Carboxylic acid 17 | Arndt–Eistert homologation, then reduction | 1. Trimethylsilyldiazomethane; 2. LiAlH₄ | Synthesis of a hydroxyethylpyrrolidine derivative. | mdpi.com |
Enantioselective Synthesis and Chiral Control
Given that this compound contains at least two stereocenters (at C-2 and C-5), controlling the stereochemistry is a critical aspect of its synthesis. Enantioselective methods aim to produce a single enantiomer or diastereomer, which is crucial for applications in medicine and catalysis.
Asymmetric Approaches to Substituted Pyrrolidines
Asymmetric synthesis creates chiral molecules from achiral or prochiral starting materials using a chiral catalyst or auxiliary. Several powerful asymmetric strategies have been developed for accessing enantioenriched substituted pyrrolidines.
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products as starting materials. L-pyroglutamic acid is a frequently used precursor for synthesizing 2,5-disubstituted pyrrolidines. acs.org For instance, pyroglutamic acid can be converted into a hemiaminal intermediate, which, upon activation with a Lewis acid, can be trapped by various nucleophiles to install a substituent at the C-5 position. The stereochemical outcome can often be controlled by the choice of protecting group on the pyrrolidine nitrogen. acs.org
Biocatalysis : Enzymes are highly efficient and selective chiral catalysts. Multienzymatic cascade processes involving transaminases and reductive aminases have been developed to convert non-symmetrical 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. nih.gov In another biocatalytic approach, ω-chloroketones can be converted into chiral 2-substituted pyrrolidines using transaminases, achieving high enantiomeric excesses for both (R) and (S) enantiomers depending on the specific enzyme used. acs.org
Catalytic Asymmetric Synthesis : The direct functionalization of a pyrrolidine moiety using chiral catalysts is a highly efficient strategy. Davies and co-workers developed a method using a rhodium(II) catalyst for two consecutive C-H insertion reactions with donor-acceptor diazo precursors, leading to C₂-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.org
| Strategy | Precursor | Catalyst/Key Reagent | Product Type | Reference |
| Chiral Pool | L-pyroglutamic acid | Lewis acid | cis- or trans-2,5-disubstituted pyrrolidines | acs.org |
| Biocatalysis | ω-chloroketones | Transaminase (ATA) | Enantiopure 2-substituted pyrrolidines | acs.org |
| Catalytic C-H Insertion | N-protected pyrrolidine | Rhodium(II) catalyst, diazo compound | C₂-symmetrical 2,5-disubstituted pyrrolidines | acs.org |
Kinetic Resolution Techniques for Enantiomeric Enrichment
Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the reaction mixture enriched in the slower-reacting enantiomer. rsc.orgwikipedia.org
Enzymatic Kinetic Resolution : Biocatalytic methods are widely used for the kinetic resolution of racemic pyrrolidines under mild conditions. rsc.org Hydrolase enzymes, such as lipases, are particularly effective. For example, racemic proline derivatives have been successfully resolved using Aspergillus niger lipase (B570770) (ANL) and Candida antarctica lipase B (CAL-B) through the selective hydrolysis of an ester derivative of one enantiomer. rsc.org A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for the desired enantiopure product is 50%. rsc.orgtaylorandfrancis.com
Dynamic Kinetic Resolution (DKR) : To overcome the 50% yield limit of traditional KR, dynamic kinetic resolution combines the enzymatic resolution with an in situ racemization of the less reactive enantiomer. taylorandfrancis.com Bäckvall and colleagues employed this strategy using lipase PS-IM for the acetylation of 3-hydroxypyrrolidine, coupled with a ruthenium catalyst to racemize the starting material. This DKR process allowed for the isolation of the acetylated product in 87% yield and with an excellent 95% enantioselectivity. rsc.org
Acylative Kinetic Resolution : Non-enzymatic methods have also been developed. The diastereoselective acylation of racemic methyl-substituted cyclic amines using an active ester of (R)-2-phenoxypropanoic acid has been studied in detail. rsc.org High selectivity was observed in the resolution of racemic 2-methylpiperidine, a six-membered ring analog, demonstrating the potential of this approach for resolving substituted pyrrolidines. rsc.org
| Resolution Type | Substrate | Catalyst/Reagent | Selectivity (s) / ee | Yield | Reference |
| Enzymatic KR | Racemic proline derivatives | Aspergillus niger lipase (ANL) | Good selectivity | <50% | rsc.org |
| Dynamic KR (DKR) | (±)-3-hydroxypyrrolidine | Lipase PS-IM, Ru-catalyst | 95% ee | 87% | rsc.org |
| Acylative KR | Racemic 2-methylpiperidine | (R)-2-phenoxypropanoic acid active ester | s = 73 | <50% | rsc.org |
Chiral Auxiliary and Catalyst-Mediated Syntheses
The asymmetric synthesis of chiral pyrrolidine rings, the core structure of this compound, often employs chiral auxiliaries and catalysts to control stereochemistry. While specific examples for this compound are not extensively detailed in the literature, the synthesis of its structural analogs provides insight into established methodologies.
Chiral auxiliaries, such as Evans oxazolidinones, are instrumental in guiding stereoselective reactions. For instance, the synthesis of the drug Netarsudil incorporates an Evans oxazolidinone to install the necessary stereochemistry in a key intermediate. nih.gov Similarly, the concise synthesis of Katsuki's chiral auxiliary, a 2,5-disubstituted pyrrolidine, has been achieved starting from D-mannitol, demonstrating the utility of carbohydrate-based chiral pools. acs.org
Organocatalysis represents another powerful tool. L-Proline and its derivatives have been shown to catalyze asymmetric aldol (B89426) and Mannich reactions to produce chiral products with high enantioselectivity. researchgate.net For example, the reaction between p-nitrobenzaldehyde and acetone, catalyzed by a prolinamide derivative, can yield the desired product with 86% enantiomeric excess (ee). researchgate.net Furthermore, organocatalytic enantioselective Michael addition reactions have been developed to create highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, achieving up to 97% ee in two steps. rsc.org These methods highlight the potential for catalyst-mediated synthesis of specific pyrrolidine enantiomers.
Table 1: Examples of Chiral Auxiliary and Catalyst-Mediated Syntheses for Pyrrolidine Derivatives
| Methodology | Catalyst/Auxiliary | Starting Materials | Product Type | Outcome/Selectivity |
| Chiral Auxiliary | Evans Oxazolidinone (A15) | Diester A14, Boc-protected benzotriazolylmethylamine | Chiral Amine (A17) | Key for Netarsudil synthesis nih.gov |
| Chiral Auxiliary | Katsuki's chiral auxiliary (56) | D-mannitol derivative (53) | Optically pure (R)-pyrrolidine | Concise, stereoselective synthesis acs.org |
| Organocatalysis | BINAM-L-Pro and benzoic acid | p-nitrobenzaldehyde, acetone | β-amino ketone | 86% ee researchgate.net |
| Organocatalysis | Organocatalyst F | 4-oxo-2-enoates, nitroalkanes | 5-methylpyrrolidine-3-carboxylic acid | 97% ee rsc.org |
Scalable and Multigram Synthesis Protocols
The production of this compound (Stachydrine) and its analogs on a larger scale is critical for further research and application. Chemical synthesis of stachydrine (B192444) can be achieved through the direct methylation of L-proline. nih.govfrontiersin.org This approach involves reacting L-proline with methylating agents such as iodomethane (B122720) or dimethyl sulphate to introduce the two methyl groups onto the nitrogen atom. nih.govfrontiersin.org
For related chiral pyrrolidines, scalable protocols have been developed. A concise synthesis of a chiral diol, a precursor to a C2-symmetric pyrrolidine auxiliary, was achieved from 2,5-hexanedione (B30556) via reduction with baker's yeast. acs.org A single recrystallization of the product yielded the stereopure diol on a multigram scale. acs.org Biocatalytic methods also show promise for scalability. The asymmetric synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, for example, has been demonstrated on a 300 mg scale, yielding the product with an 84% isolated yield and over 99.5% ee. acs.org While this specific example has long reaction times and high enzyme loading, it demonstrates the feasibility of scaling up biocatalytic routes for producing chiral pyrrolidines. acs.org
Enzymatic and Biocatalytic Synthesis Pathways
Biocatalysis offers a powerful and stereoselective alternative to traditional chemical synthesis for producing pyrrolidine derivatives. Enzymes such as transaminases and reductases are particularly effective.
A one-pot photoenzymatic synthesis route has been reported for producing chiral N-Boc-3-amino/hydroxy-pyrrolidine. nih.gov This method combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step, achieving up to 90% conversion and >99% enantiomeric excess. nih.gov Transaminases (TAs), which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, have been successfully used in the asymmetric synthesis of various 2-substituted chiral pyrrolidines from commercially available ω-chloroketones, achieving analytical yields up to 90% and enantiomeric excesses greater than 99.5% for each enantiomer. acs.org
Biosynthetic Pathway Elucidation of Related Pyrrolidine Derivatives (e.g., Stachydrine)
Stachydrine, chemically known as (2S)-1,1-dimethylpyrrolidine-2-carboxylic acid, is a naturally occurring pyrrolidine derivative. nih.govfrontiersin.org Its biosynthesis has been studied in plants such as Medicago sativa (alfalfa). nih.govresearchgate.netresearchgate.net The pathway begins with the amino acid L-proline. In a process catalyzed by N-methyltransferase enzymes (NMT1 and NMT2), two methyl groups are sequentially added to the nitrogen atom of the proline ring to produce stachydrine. nih.govfrontiersin.orgresearchgate.netresearchgate.net This enzymatic methylation is a key step in the natural production of this compound in various plants. nih.gov
The biosynthesis of pyrrolidine alkaloids is intrinsically linked to the metabolism of tropane (B1204802) alkaloids. nsf.gov The enzyme pyrrolidine ketide synthase (PyKS) is required for the formation of tropinone, a key intermediate in the tropane alkaloid pathway. When PyKS is silenced, the metabolic flux is redirected, leading to an accumulation of the N-methyl Δ1-pyrrolinium cation, which serves as a precursor for a diverse array of pyrrolidine alkaloids. nsf.gov
Enzyme-Catalyzed Conversions and Metabolic Studies (e.g., N-desmethyltransferases)
The metabolic breakdown of stachydrine has been investigated in bacteria like Rhodobacter sphaeroides. nih.govfrontiersin.orgresearchgate.net This process is essentially the reverse of its biosynthesis. The degradation is a two-step demethylation reaction catalyzed by two distinct N-desmethyltransferase enzymes, NDT1 and NDT2. nih.govfrontiersin.orgresearchgate.net The first enzyme, NDT1, converts stachydrine into N-methyl-L-proline. nih.gov Subsequently, NDT2 removes the second methyl group to yield proline. nih.gov Proline can then be further metabolized into glutamic acid. nih.govfrontiersin.org
The study of related pyrrolizidine (B1209537) alkaloids (PAs) provides broader context for the enzymatic modification of these structures. The metabolism of PAs in liver microsomes involves several reactions, including dehydrogenation, oxygenation, and hydrolysis of ester bonds. researchgate.netnih.gov While dehydrogenation is often considered a bioactivation step, oxygenation (such as N-oxide formation) and hydrolysis are typically detoxification pathways. researchgate.netnih.gov These studies highlight the diverse enzymatic machinery that organisms employ to modify and process pyrrolidine and related alkaloid structures.
Table 2: Key Enzymes in the Biosynthesis and Metabolism of Stachydrine
| Enzyme Name | Abbreviation | Organism | Pathway | Function |
| N-methyltransferase 1/2 | NMT1/NMT2 | Medicago sativa | Biosynthesis | Catalyzes the methylation of proline to form stachydrine nih.govresearchgate.net |
| N-desmethyltransferase 1 | NDT1 | Rhodobacter sphaeroides | Metabolism | Catalyzes the conversion of stachydrine to N-methyl-L-proline nih.govfrontiersin.org |
| N-desmethyltransferase 2 | NDT2 | Rhodobacter sphaeroides | Metabolism | Catalyzes the conversion of N-methyl-L-proline to proline nih.govfrontiersin.org |
Derivatization and Functionalization Strategies
Amidation and Esterification Reactions
The carboxylic acid moiety of 1,5-dimethylpyrrolidine-2-carboxylic acid is the primary site for derivatization through amidation and esterification reactions. These transformations are fundamental for incorporating this building block into larger molecules, such as peptides and complex organic scaffolds.
The incorporation of N-methylated amino acids like this compound into peptide chains is a known strategy to enhance the pharmacological properties of peptides, including increased metabolic stability and improved cell permeability. researchgate.net However, the N-methylation significantly impacts the reactivity of the amino acid in peptide synthesis.
The N-methyl group introduces steric hindrance around the nitrogen atom, which can slow down the rate of peptide bond formation. nih.gov This is a critical consideration in solid-phase peptide synthesis (SPPS), where efficient and rapid coupling reactions are essential. Standard coupling reagents may not be effective, leading to low yields or incomplete reactions. To overcome these challenges, more potent coupling reagents are often employed.
Commonly Used Coupling Reagents for N-Methylated Amino Acids:
| Coupling Reagent | Description | Reference |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly effective coupling reagent, often used for sterically hindered amino acids. | peptide.com |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) - Another powerful coupling reagent suitable for difficult couplings. | researchgate.net |
| PyAOP | ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) - Particularly effective for coupling N-methylated amino acids. | researchgate.net |
| BOP-Cl | (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) - A reagent used for challenging amide bond formations. | peptide.com |
The general procedure for incorporating an N-methylated amino acid like this compound into a peptide chain using SPPS involves the activation of its carboxyl group, typically after the nitrogen has been protected (e.g., with Fmoc or Boc), followed by coupling to the free amine of the growing peptide chain on the solid support. Due to the reduced reactivity, extended coupling times or double coupling cycles may be necessary to achieve a satisfactory yield. researchgate.net
Esterification of the carboxylic acid group of this compound is a common strategy for functionalization, creating intermediates for further reactions or for use as protecting groups. Several methods can be employed for the esterification of amino acids and their derivatives.
One of the most widely used methods for esterifying carboxylic acids, especially those that are sensitive or sterically hindered, is the Steglich esterification . This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov The reaction proceeds under mild conditions and is generally high-yielding.
Another common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. sciencemadness.org For amino acids, it is common to use the alcohol as the solvent and bubble dry HCl gas through the mixture. sciencemadness.orggoogle.com
The use of trimethylchlorosilane (TMSCl) in methanol (B129727) is another efficient method for the preparation of amino acid methyl esters. This reaction proceeds at room temperature and generally provides good to excellent yields with a simple workup procedure. nih.gov
Strategic Use of Protecting and Deprotecting Groups (e.g., Fmoc, Boc)
In peptide synthesis and other complex organic syntheses, the strategic use of protecting groups is crucial to prevent unwanted side reactions. For amino acids like this compound, the primary functional groups that require protection are the amine (in this case, a secondary amine as part of the pyrrolidine (B122466) ring) and the carboxylic acid.
The most common N-protecting groups used in peptide synthesis are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. nih.govnih.gov
Fmoc (9-fluorenylmethyloxycarbonyl) group: This protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov Fmoc-protected amino acids are widely used in modern solid-phase peptide synthesis. nih.gov
Boc (tert-butyloxycarbonyl) group: This protecting group is acid-labile and is removed using strong acids such as trifluoroacetic acid (TFA). nih.gov
Construction of Complex Molecular Architectures and Scaffolds
The rigid, chiral structure of the pyrrolidine ring makes this compound and its derivatives valuable building blocks for the construction of complex molecular architectures and scaffolds. nih.gov The pyrrolidine scaffold is a common motif in many biologically active natural products and pharmaceutical compounds. nih.govnih.gov
Derivatives of pyrrolidine-2-carboxylic acid are used in the synthesis of a wide range of compounds, including:
Peptidomimetics: By incorporating N-methylated proline analogs, the conformational properties of peptides can be modulated, which can lead to enhanced biological activity or selectivity. researchgate.netnih.gov
Heterocyclic compounds: The pyrrolidine ring can serve as a starting point for the synthesis of more complex heterocyclic systems through various chemical transformations. nih.govnih.gov
Chiral ligands and catalysts: The inherent chirality of this compound makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis.
The synthesis of complex architectures often involves a multi-step sequence where the derivatized this compound is coupled with other molecular fragments. The specific functionalization strategies, such as amidation and esterification, are key to enabling these coupling reactions. For instance, the carboxylic acid can be converted to an amide to link to another molecule, or an ester can be reduced to an alcohol to provide a new point of attachment. The stereochemistry of the pyrrolidine ring can be used to control the three-dimensional arrangement of the final molecule, which is often critical for its biological function. nih.gov
Stereochemical Aspects and Role As Chiral Building Blocks
Significance of Defined Stereoisomers in Chemical and Biological Research
In both chemical and biological research, the use of stereochemically pure compounds is of paramount importance. The different stereoisomers of a molecule can exhibit vastly different, and sometimes opposing, biological effects. This principle is a cornerstone of modern drug discovery and development. For instance, a derivative of a specific stereoisomer of a cyanopyrrolidine, (2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl, was instrumental in the discovery of a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. nih.gov This highlights how the precise stereochemical configuration is crucial for achieving the desired therapeutic effect and minimizing off-target activities.
The physical and chemical properties of stereoisomers can also differ significantly. While specific research on the distinct properties of 1,5-Dimethylpyrrolidine-2-carboxylic acid stereoisomers is not extensively documented in publicly available literature, the general principles of stereoisomerism suggest that variations in crystal lattice energy, solubility, and reactivity are to be expected. These differences can be exploited in separation techniques and in the design of stereoselective synthetic routes.
| Property | General Significance for Stereoisomers |
| Biological Activity | Enantiomers can have different pharmacological and toxicological profiles. |
| Reactivity | Stereochemistry influences the transition state energies in chemical reactions. |
| Physical Properties | Melting point, boiling point, and solubility can vary between diastereomers. |
| Spectroscopic Properties | Chiral molecules interact differently with polarized light (optical rotation). |
Applications in Asymmetric Synthesis and Chiral Catalysis
Chiral pyrrolidine (B122466) derivatives are widely employed as chiral building blocks, auxiliaries, and organocatalysts in asymmetric synthesis. acs.orgsigmaaldrich.comaksci.com These molecules are capable of inducing stereoselectivity in a wide range of chemical transformations, leading to the formation of enantiomerically enriched products. Proline, a closely related natural amino acid, and its derivatives have been extensively studied as organocatalysts for reactions such as aldol (B89426) and Michael additions. nih.gov The pyrrolidine nitrogen and the carboxylic acid functional group can act in a bifunctional manner to activate both the nucleophile and the electrophile, controlling the stereochemical outcome of the reaction.
While specific applications of this compound as a catalyst are not widely reported, its structure suggests potential in this area. The methyl group at the C5 position could provide an additional steric handle to enhance facial selectivity in catalytic transformations. Furthermore, as a chiral building block, it can be incorporated into larger molecules to impart a specific stereochemical identity. The synthesis of complex molecules often relies on the availability of such chiral synthons. mdpi.com For example, various substituted pyrrolidines are key intermediates in the synthesis of medicinally important compounds. acs.org
The general approaches to obtaining chiral building blocks include modification of compounds from the chiral pool, asymmetric synthesis, and resolution of racemic mixtures. The preparation of specific stereoisomers of substituted pyrrolidine-2-carboxylic acid derivatives has been described in patent literature, indicating their value in synthetic applications. google.com
Rational Design of Stereochemically Controlled Compounds
The rational design of novel molecules with specific functions often relies on a deep understanding of structure-activity relationships. In the context of pyrrolidine derivatives, computational modeling and structural analysis are employed to predict how modifications to the pyrrolidine scaffold will affect the desired properties. researchgate.net The conformational rigidity of the pyrrolidine ring, influenced by its substituents, plays a crucial role in the design of catalysts and biologically active molecules. nih.gov
For instance, the design of novel neurokinin-3 receptor antagonists has been achieved through the rational modification of a pyrrolidine-based scaffold. researchgate.net Although this example does not specifically use this compound, it illustrates the principle of how the stereochemistry and substitution pattern of the pyrrolidine ring are systematically varied to optimize biological activity. The introduction of methyl groups, as in this compound, can influence the conformational preferences of the ring and the orientation of the carboxylic acid, thereby impacting its binding to a target protein or its effectiveness as a catalyst. The stereoselective synthesis of functionalized pyrrolidines with multiple stereocenters is an active area of research, often involving catalytic hydrogenation or cycloaddition reactions. google.com
| Design Principle | Application in Pyrrolidine Derivatives |
| Conformational Locking | Introducing substituents to restrict ring flexibility and present functional groups in a defined orientation. |
| Steric Shielding | Using bulky groups to block one face of the molecule, directing the approach of a reactant. |
| Bifunctional Catalysis | Positioning acidic and basic groups to activate both reaction partners simultaneously. |
| Scaffold Hopping | Replacing a known active core with a pyrrolidine scaffold to explore new chemical space and improve properties. |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1,5-Dimethylpyrrolidine-2-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. princeton.eduresearchgate.net
¹H NMR Spectroscopy: In proton (¹H) NMR, the chemical shift of each proton is indicative of its electronic environment. For this compound, the acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm range. libretexts.orglibretexts.org Protons on carbons adjacent to the electron-withdrawing carboxylic acid group typically resonate between 2-3 ppm. libretexts.orglibretexts.org The methyl groups and the protons on the pyrrolidine (B122466) ring would appear at distinct chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) revealing the number of adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. libretexts.orglibretexts.org The other carbon atoms, including those of the pyrrolidine ring and the two methyl groups, would resonate at higher fields (lower ppm values).
2D NMR Techniques: For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to map out the proton connectivity within the pyrrolidine ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons. researchgate.net
HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different parts of the molecule, such as linking the methyl groups to their respective positions on the ring and confirming the position of the carboxyl group. princeton.educore.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (-COOH) | 10.0 - 12.0 (broad singlet) | 160 - 180 |
| C2-H | 2.0 - 3.0 | 55 - 70 |
| C3-H₂ | 1.5 - 2.5 | 20 - 40 |
| C4-H₂ | 1.5 - 2.5 | 20 - 40 |
| C5-H | 2.0 - 3.0 | 55 - 70 |
| N-CH₃ | 2.0 - 3.0 | 30 - 45 |
| C5-CH₃ | 1.0 - 1.5 | 15 - 25 |
Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. cam.ac.uk
For this compound (C₇H₁₃NO₂), the exact molecular weight is 143.18 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to this weight.
The fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. For carboxylic acids, characteristic fragmentation patterns include the loss of a hydroxyl radical (-OH), resulting in an [M-17] peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45] peak. libretexts.orgwhitman.edu Cleavage of the pyrrolidine ring can also occur, yielding further characteristic fragment ions. For instance, α-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines. The presence and relative abundance of these fragments are used to confirm the identity and assess the purity of the sample.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Fragment | Description |
| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 126 | [M - OH]⁺ | Loss of hydroxyl radical |
| 98 | [M - COOH]⁺ | Loss of carboxyl group |
| 84 | [C₅H₁₀N]⁺ | Fragment from ring cleavage |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Common aliphatic or carbonyl fragments |
Chromatographic Methods for Chiral Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Since this compound is a chiral molecule, possessing at least two stereocenters, methods to separate its enantiomers and determine its enantiomeric excess (ee) are critical. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective method for this purpose. mdpi.comnih.gov
The principle of chiral HPLC involves the differential interaction of the enantiomers with the CSP, leading to different retention times and thus, separation. nih.gov The choice of CSP is crucial and often depends on the functional groups of the analyte. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are frequently employed. nih.gov
An alternative, indirect method involves derivatizing the racemic carboxylic acid with a chiral agent to form diastereomers. tcichemicals.comnih.gov These diastereomers, having different physical properties, can then be separated on a standard, non-chiral HPLC column. mdpi.com The relative peak areas of the separated diastereomers are then used to calculate the enantiomeric excess of the original sample. heraldopenaccess.us
Table 3: Common Chiral HPLC Methodologies for Carboxylic Acid Separation
| Method Type | Principle | Typical Stationary Phase |
| Direct Method | Enantiomers interact differently with a Chiral Stationary Phase (CSP), leading to separation. | Polysaccharide-based (e.g., Chiralpak®), Cyclodextrin-based |
| Indirect Method | Racemic analyte is reacted with a chiral derivatizing agent to form diastereomers, which are separated on an achiral column. | Standard C18 or Silica |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Molecular Interactions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ponder.ing In the IR spectrum of this compound, the carboxylic acid group gives rise to two very characteristic absorptions:
A very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org
A strong and sharp carbonyl (C=O) stretching band, usually found between 1700-1725 cm⁻¹ for a saturated carboxylic acid. ponder.inglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For a saturated compound like this compound, the primary chromophore is the carbonyl group of the carboxylic acid. Saturated carboxylic acids typically exhibit a weak absorption band at a low wavelength, around 210 nm, which is often of limited utility for detailed structural analysis. libretexts.org
Table 4: Characteristic IR and UV-Vis Absorptions for this compound
| Spectroscopy Type | Functional Group / Transition | Typical Absorption Range |
| Infrared (IR) | Carboxyl O-H Stretch | 2500 - 3300 cm⁻¹ (very broad) |
| Infrared (IR) | Carboxyl C=O Stretch | 1700 - 1725 cm⁻¹ (strong, sharp) |
| Infrared (IR) | Alkyl C-H Stretch | 2850 - 2970 cm⁻¹ |
| UV-Visible | n → π* transition (C=O) | ~210 nm (weak) |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has been pivotal in mapping the reaction pathways catalyzed by proline-related compounds, including 1,5-Dimethylpyrrolidine-2-carboxylic acid. Computational studies of the aldol (B89426) reaction involving benzaldehyde and acetone, catalyzed by various proline derivatives, have utilized DFT calculations at the B3LYP/6-31G(d,p) level to analyze geometries and energies. nih.gov
The catalytic cycle proceeds through an enamine intermediate. nih.gov A key feature of the mechanism is the role of the carboxylic acid group, which provides intramolecular acid catalysis, facilitating proton transfer in the transition state. nih.gov DFT calculations are used to locate the four possible transition states, which arise from the syn or anti orientation of the enamine relative to the carboxylic acid and the nucleophilic attack occurring from either the re or si face of the aldehyde. nih.gov By comparing the activation barriers of these transition states, the preferred reaction pathway and the resulting stereochemical outcome can be predicted. researchgate.net For this compound, the transition states favor a specific conformation that dictates the enantioselectivity of the reaction. nih.gov
Calculated Activation Barriers for Aldol Reaction Transition States
| Catalyst | Transition State Type | Relative Activation Barrier (kcal/mol) | Favored Product Face |
|---|---|---|---|
| Proline | anti-re | 0.0 | si |
| Proline | anti-si | 1.0 | - |
| This compound (DMC) | anti-re (TS-DMC-ar) | Similar to Proline anti-re | si |
| This compound (DMC) | anti-si (TS-DMC-as) | Similar to Proline anti-si | - |
Molecular Modeling and Conformational Analysis
The stereochemical performance of pyrrolidine-based catalysts is profoundly influenced by the conformation of the five-membered ring. researchgate.net Molecular modeling and conformational analysis reveal that the pyrrolidine (B122466) ring is not planar but exists in puckered conformations, typically described as "up" or "down" (also referred to as envelope or twist conformations), depending on the displacement of the carbon atoms from a reference plane. researchgate.net
The presence and position of substituents on the ring are critical in determining the most stable conformation. researchgate.net For this compound, computational studies have shown that the transition states for the aldol reaction favor conformations where the C4 carbon is in the "down" position. nih.gov This preference is a key factor in how the catalyst orients the reactants, ultimately controlling the stereochemical outcome. The energy difference between these conformations, though often small, is sufficient to create a significant preference for one reaction pathway over another. researchgate.net
Conformational Preferences in Pyrrolidine-Based Catalysts
| Catalyst/Intermediate | Favored Ring Pucker | Energy Discrimination (kcal/mol) | Reference |
|---|---|---|---|
| Proline | C4-up | 0.6 - 1.0 | nih.gov |
| This compound (DMC) Transition States | C4-down | 0.8 - 1.1 | nih.gov |
Prediction and Understanding of Enantioselectivity in Chiral Reactions
Computational chemistry provides a quantitative framework for understanding and predicting the enantioselectivity of chiral catalysts. The origin of enantioselectivity in reactions catalyzed by this compound is explained by analyzing the relative energies of the diastereomeric transition states leading to the different enantiomers. researchgate.net
The widely accepted Zimmerman-Traxler model, originally developed for metal enolates, is adapted to rationalize the stereochemical outcomes. nih.gov DFT calculations are used to determine the activation energies for all possible transition states (e.g., anti-re and anti-si). nih.gov The enantiomeric excess (ee) is then predicted based on the energy difference (ΔΔG‡) between the lowest energy transition state leading to the major enantiomer and the lowest energy transition state leading to the minor enantiomer. Studies show that DFT at the B3LYP-6-31G(d,p) level can effectively predict trends in stereoselectivity. researchgate.net For this compound, the calculations predict a stereoselectivity similar to that of proline. nih.gov
Computational Analysis of Intermolecular Interactions and Self-Assembly
The behavior of this compound in solution and its catalytic activity are governed by a network of intermolecular interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, allowing for the formation of dimers or larger aggregates. While specific computational studies on the self-assembly of this compound are not extensively documented, the principles are well-understood from studies on related molecules. nih.govmdpi.com
Advanced computational methods can be employed to dissect these interactions. For instance, Symmetry-Adapted Perturbation Theory (SAPT) analysis can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. nih.gov Such analyses on similar quinolone carboxylic acid derivatives have shown that dispersive forces are often decisive factors in intermolecular interactions. mdpi.comnih.gov DFT calculations can also model the self-assembly process, predicting how molecules might arrange into ordered structures like linear chains or lamellar sheets, primarily driven by hydrogen bonding between the carboxylic acid groups. nih.gov In the context of catalysis, intramolecular hydrogen bonding within the transition state is crucial, but intermolecular interactions with solvent molecules also play a significant role. nih.govnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. For this compound, these calculations can illuminate why it is an effective catalyst.
Methods like DFT are used to compute fundamental electronic structure parameters. researchgate.netmdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap often implies higher reactivity. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. mdpi.com These maps reveal the electron-rich (negative potential), nucleophilic sites and the electron-poor (positive potential), electrophilic sites of a molecule. mdpi.com For the enamine intermediate formed from this compound, the region of highest electron density would be on the enamine's alpha-carbon, explaining its nucleophilicity. Conversely, the carbonyl carbon of the aldehyde substrate would be an electrophilic site. These computational tools provide a rational basis for the observed chemical behavior and catalytic function. mdpi.com
Key Electronic Properties and Their Implications for Reactivity
| Electronic Property | Computational Method | Implication for Reactivity |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and the energy required for electronic excitation. Governs charge transfer interactions. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |
| Atomic Charges (e.g., Mulliken, NBO) | DFT | Quantifies the electron distribution on each atom, helping to identify reactive centers. |
| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) | DFT (from HOMO/LUMO energies) | Provides a quantitative measure of the molecule's overall reactivity profile. |
Biochemical and Biological Research Applications
Investigation of Enzyme Functions and Metabolic Pathways Involving Pyrrolidine (B122466) Derivatives
The pyrrolidine scaffold is integral to the design of various enzyme inhibitors, enabling detailed studies of their functions and associated metabolic pathways. Researchers have successfully synthesized pyrrolidine derivatives that target a wide array of enzymes implicated in human disease.
For instance, benzimidazole carboxamides that incorporate a pyrrolidine nucleus have been developed as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes critical to DNA damage repair processes. nih.gov In the field of anti-inflammatory research, pyrrolidine-2,5-dione derivatives serve as multitarget agents, showing inhibitory activity against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase, key enzymes in the inflammatory cascade. ebi.ac.uk Similarly, pyrrolidine-2,3-dione derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme linked to inflammatory conditions. beilstein-journals.org
Furthermore, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the Enoyl Acyl Carrier Protein Reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The study of proline isomers like (R)-pyrrolidine-2-carboxylic acid also provides insights into amino acid metabolism and mechanisms of toxicity. medchemexpress.com
| Pyrrolidine Derivative Class | Target Enzyme(s) | Associated Pathway/Disease | Reference |
|---|---|---|---|
| Benzimidazole Carboxamides | PARP-1, PARP-2 | DNA Damage Repair | nih.gov |
| Pyrrolidine-2,5-diones | COX-1, COX-2, 5-Lipoxygenase | Inflammation | ebi.ac.uk |
| Pyrrolidine-2,3-diones | Inducible Nitric Oxide Synthase (iNOS) | Inflammation | beilstein-journals.org |
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Tuberculosis | nih.gov |
Role in Biomolecular Research and Synthesis of Biologically Active Molecules
1,5-Dimethylpyrrolidine-2-carboxylic acid and related compounds are fundamental building blocks in the synthesis of novel, biologically active molecules. The pyrrolidine ring is a common feature in many natural alkaloids and serves as a versatile scaffold for creating diverse compound libraries for drug discovery. nih.gov Its utility is demonstrated in the synthesis of molecules with a broad spectrum of activities, including antibacterial, antifungal, antiviral, antitumoral, and anti-inflammatory properties. nih.gov
A common synthetic strategy involves the modification of pyrrolidine precursors. For example, pyrrolidine-2-one derivatives with demonstrated antibacterial activity have been prepared through the lactamization of γ-butyrolactone. uomustansiriyah.edu.iqresearchgate.net Another powerful technique is the use of peptide coupling reagents to synthesize libraries of pyrrolidine carboxamides, which can then be screened for potential enzyme inhibitory activity. nih.gov The inherent structural properties of the pyrrolidine ring make it a favored starting point for developing new therapeutic agents.
Studies on Molecular Interactions with Biological Systems
The three-dimensional structure of the pyrrolidine ring is a key determinant of its interaction with biological targets. The sp3-hybridized carbons of the ring create a non-planar, puckered conformation, a phenomenon known as "pseudorotation." nih.gov This flexibility allows pyrrolidine-containing molecules to efficiently explore the three-dimensional space of a protein's binding pocket, enhancing the potential for specific and high-affinity interactions. nih.gov
Stereochemistry plays a critical role in these interactions. The spatial orientation of substituents on the pyrrolidine ring can dramatically alter a molecule's biological function. nih.gov For example, studies on antiestrogen compounds showed that the specific stereochemistry of a 3-R-methylpyrrolidine substituent was responsible for its function as a pure estrogen receptor α (ERα) antagonist. nih.gov Structure-activity relationship (SAR) studies have further revealed that factors such as the cis or trans configuration of substituents can significantly impact a compound's potency and efficacy, as seen in the development of dual agonists for Peroxisome Proliferator-Activated Receptors (PPARα/γ). nih.gov Molecular docking simulations are frequently used to support these experimental findings, providing models of how pyrrolidine derivatives bind to target enzymes and highlighting the importance of hydrogen bonds and van der Waals forces in stabilizing these molecular complexes. ebi.ac.ukbeilstein-journals.org
Utilization in Biochemical Assays and Probing Metabolic Processes
Pyrrolidine carboxylic acids are instrumental in the development and execution of biochemical assays designed to identify and characterize new bioactive compounds. Libraries of these molecules are often synthesized for high-throughput screening against specific biological targets. nih.gov For instance, a microtiter library of pyrrolidine carboxamides was synthesized and screened in situ to identify inhibitors of the InhA enzyme from M. tuberculosis. nih.gov
Advanced Materials Science and Supramolecular Chemistry Research
Incorporation into Functional Organic Materials (e.g., Radical Compounds, Hydrogelators)
A comprehensive review of scientific literature reveals a notable absence of published research on the incorporation of 1,5-Dimethylpyrrolidine-2-carboxylic acid into functional organic materials. Specifically, there are no available studies detailing its use as a building block for the synthesis of radical compounds or as a component in the formation of hydrogelators. While the broader class of pyrrolidine (B122466) derivatives has been explored in various material science applications, research focusing on the 1,5-dimethylated analog remains an uninvestigated area.
The potential for this compound to act as a precursor for stable radical species or to self-assemble into hydrogel networks has not been documented. Research in this domain would first require foundational synthetic studies to functionalize the pyrrolidine ring or the carboxylic acid group in ways that facilitate polymerization or controlled self-assembly.
Detailed Research Findings:
Based on an extensive search of available scientific databases, there are no specific research findings to report regarding the use of this compound in functional organic materials.
Investigation of Molecular Arrangement and Supramolecular Assembly Formation
There is a lack of specific studies investigating the molecular arrangement and supramolecular assembly of this compound. The formation of defined supramolecular structures is often governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. While the carboxylic acid moiety of this compound is capable of forming hydrogen-bonded dimers, a common motif in the solid-state structures of carboxylic acids, no crystallographic data or detailed spectroscopic analyses have been published for this specific compound.
Investigations into its self-assembly in different solvents or its co-crystallization with other molecules to form complex supramolecular architectures have not been reported. Such studies would be crucial to understanding its potential for creating organized molecular systems.
Detailed Research Findings:
No published data is available on the molecular arrangement or supramolecular assembly of this compound.
Engineering of Novel Material Properties through Pyrrolidine Scaffolds
The pyrrolidine scaffold is recognized for its versatile stereochemistry and its presence in a wide array of biologically active molecules. mdpi.comnih.gov This has led to its extensive use in medicinal chemistry and drug design. uomustansiriyah.edu.iqchemrxiv.org However, the application of the specific this compound scaffold in the engineering of novel material properties is not documented in the current scientific literature.
The unique stereochemical and electronic properties endowed by the two methyl groups on the pyrrolidine ring could potentially be harnessed to influence the bulk properties of materials. For instance, its incorporation into polymer backbones could affect chain packing and, consequently, the mechanical and thermal properties of the resulting material. Similarly, its use as a chiral ligand could lead to the development of novel catalytic materials. Despite these possibilities, no research has been published that explores these avenues for this compound.
Detailed Research Findings:
There are no research findings to present on the engineering of novel material properties using the this compound scaffold.
Future Research Perspectives for this compound
The exploration of this compound and its derivatives continues to be a fertile ground for chemical research. Emerging trends in synthetic chemistry, stereocontrol, computational modeling, and interdisciplinary applications are poised to unlock the full potential of this intriguing scaffold. This article delves into the future research perspectives and emerging directions that will shape the scientific landscape of this compound.
Q & A
Q. Optimization strategies :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve yield and stereoselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in carboxylation steps.
- Temperature control : Low temperatures (−20°C to 0°C) minimize by-products during alkylation .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for doublets in δ 3.2–3.8 ppm (pyrrolidine ring protons) and methyl group singlets (δ 1.2–1.5 ppm).
- ¹³C NMR : Carboxylic acid carbonyl appears at δ 170–175 ppm; methyl carbons at δ 20–25 ppm .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% recommended for biological assays) .
- X-ray Crystallography : Resolves stereochemical ambiguity by confirming the spatial arrangement of methyl groups .
Advanced: How can researchers address contradictions in reported stereochemical configurations?
Answer:
Contradictions often arise from incomplete chiral resolution or misassignment of NMR signals. Methodological solutions :
Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and confirm optical purity.
Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for each stereoisomer .
Single-Crystal XRD : Collaborate with crystallography facilities to resolve absolute configuration (e.g., anomalous dispersion methods) .
Advanced: What diastereoselective strategies control stereochemistry at the 2- and 5-positions?
Answer:
- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to the pyrrolidine ring to direct methylation stereochemistry .
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts during alkylation steps to enforce enantioselectivity.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired diastereomers in racemic mixtures .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Storage : Store at −20°C under nitrogen to prevent oxidation; silica gel desiccants mitigate hygroscopic degradation .
Advanced: How can solubility challenges in aqueous systems be mitigated for biological assays?
Answer:
- pH Adjustment : Increase solubility by deprotonating the carboxylic acid group (pKa ~2.5) using buffers (pH > 4).
- Co-solvents : Add DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing proteins .
- Prodrug Design : Synthesize ester or amide derivatives that hydrolyze in vivo to release the active compound .
Basic: What are common impurities, and how are they quantified?
Answer:
- By-products : Unreacted starting materials (e.g., 5-methylpyrrolidine) or over-methylated derivatives.
- Detection :
- LC-MS : Identify impurities via mass-to-charge ratio (e.g., m/z +14 for methyl adducts).
- TLC : Use silica plates with ninhydrin staining to visualize amine contaminants .
Advanced: What computational tools predict reactivity or conformational behavior?
Answer:
- Molecular Dynamics (MD) : Simulate the compound’s flexibility in solvent (e.g., water) to identify dominant conformers.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in drug discovery) .
- Reactivity Descriptors : Calculate Fukui indices via Gaussian to predict nucleophilic/electrophilic sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
